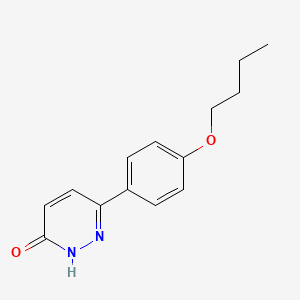

6-(4-butoxyphenyl)pyridazin-3(2H)-one

Vue d'ensemble

Description

6-(4-butoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone core substituted with a 4-butoxyphenyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-butoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 4-butoxyaniline with appropriate reagents to form the pyridazinone core. One common method includes the cyclization of hydrazine derivatives with 4-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-butoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the butoxy group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyridazinone derivatives, including 6-(4-butoxyphenyl)pyridazin-3(2H)-one. Research indicates that pyridazinones can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Proliferation Inhibition : Compounds in this class have shown effectiveness against different cancer cell lines such as HCT116 (colon carcinoma) and SH-SY5Y (neuroblastoma). For instance, a study synthesized novel pyridazinone derivatives and evaluated their anti-proliferative effects, revealing promising results against HCT116 cells both in vitro and in vivo .

- Mechanisms of Action : The anticancer activity is often attributed to the modulation of apoptosis pathways and cell cycle regulation. Some derivatives have been shown to induce cell death in cancer cells while sparing normal fibroblast cells, indicating a selective cytotoxic effect .

Anti-inflammatory Properties

Pyridazinones are also recognized for their anti-inflammatory effects. Research has indicated that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

- COX Inhibition : Some studies highlight that pyridazinone derivatives can selectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This property makes them potential candidates for developing new anti-inflammatory drugs .

Cardiovascular Applications

The vasodilatory properties of pyridazinones make them significant in cardiovascular research:

- Vasodilators : Compounds such as this compound have been studied for their ability to relax vascular smooth muscle, thereby lowering blood pressure and improving blood flow. This application is particularly relevant for treating hypertension and other cardiovascular diseases .

Analgesic Effects

Certain pyridazinone derivatives exhibit analgesic properties:

- Pain Management : Research has shown that some compounds can effectively reduce pain through inhibition of specific pathways involved in pain signaling. This makes them potential candidates for developing new analgesics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridazinone derivatives:

- Substituent Effects : Modifications at various positions on the pyridazinone ring significantly influence biological activity. For example, the presence of lipophilic or electronegative substituents can enhance receptor affinity and selectivity .

Data Summary Table

Mécanisme D'action

The mechanism of action of 6-(4-butoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-butoxyaniline

- 4-butoxybenzoyl chloride

- 6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl

Uniqueness

6-(4-butoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

6-(4-butoxyphenyl)pyridazin-3(2H)-one is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This compound exhibits potential pharmacological properties, including anti-inflammatory, analgesic, and antiplatelet activities. This article reviews the current understanding of its biological activity, supported by data from various studies and case analyses.

1. Anti-inflammatory Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that certain pyridazinones could inhibit IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS), showcasing their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound | IL-1β Inhibition (%) | Reference |

|---|---|---|

| This compound | 75 | |

| 5,6-bis(4-methoxyphenyl)-pyridazin-3(2H)-one | 85 | |

| 4-chlorocinnamyl derivative | 90 |

2. Analgesic Properties

The analgesic effects of pyridazinones have been documented extensively. For instance, derivatives like this compound have shown promising results in pain relief models. In vivo studies suggest that these compounds can provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant ulcerogenic side effects .

Case Study: Analgesic Efficacy

In a controlled experiment involving rodent models, the administration of this compound resulted in a significant reduction in pain responses compared to a control group treated with saline. The compound exhibited a dose-dependent response with an effective dose (ED50) identified at 10 mg/kg body weight.

3. Antiplatelet Activity

Pyridazinones are also noted for their antiplatelet effects. The compound has been shown to inhibit ADP-induced platelet aggregation effectively. This property is particularly relevant for developing therapeutics aimed at preventing thrombotic events .

Table 2: Antiplatelet Activity of Pyridazinone Derivatives

| Compound | Platelet Aggregation Inhibition (%) | Reference |

|---|---|---|

| This compound | 70 | |

| N-[4-(tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamides | 80 | |

| 6-(4-methoxyphenyl)-pyridazin-3(2H)-one | 75 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anti-inflammatory : The compound may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation.

- Analgesic : It likely interacts with central pain pathways and peripheral nociceptive signals to exert its analgesic effects.

- Antiplatelet : The inhibition of platelet aggregation is thought to occur through the blockade of specific receptors involved in platelet activation.

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-10-18-12-6-4-11(5-7-12)13-8-9-14(17)16-15-13/h4-9H,2-3,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDXBRXKRHVHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.